Ethyl thiooxamate

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Ethyl thiooxamate (CAS 16982-21-1) offers bifunctional reactivity—ester and thioamide groups—essential for constructing functionalized bithiazoles and thiazole pharmacophores. Oxygen-based oxamate analogs lack the sulfur atom required for sulfur-directed cross-couplings and metal chelation. Select ≥98% purity for reproducible bithiazole annulation; 95% grade suits exploratory materials research. Verified suppliers provide research quantities with global shipping.

Molecular Formula C4H7NO2S
Molecular Weight 133.17 g/mol
CAS No. 16982-21-1
Cat. No. B014585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl thiooxamate
CAS16982-21-1
SynonymsEthyl Aminothioxoacetate;  2-Amino-2-thioxo-acetic Acid Ethyl Ester;  Aminothioxo-acetic Acid Ethyl Ester;  (Amino)(thioxo)acetic Acid Ethyl Ester;  2-Thiooxamic Acid Ethyl Ester;  Ethyl 2-Amino-2-thioxoacetate;  NSC 174676; 
Molecular FormulaC4H7NO2S
Molecular Weight133.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=S)N
InChIInChI=1S/C4H7NO2S/c1-2-7-4(6)3(5)8/h2H2,1H3,(H2,5,8)
InChIKeyYMBMCMOZIGSBOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Thiooxamate (CAS 16982-21-1): Procurement-Grade Characterization for Thioamide-Driven Synthesis


Ethyl thiooxamate (CAS 16982-21-1) is an α-thiooxamate ester bearing the structural formula C4H7NO2S and a molecular weight of 133.17 g/mol [1]. It is commercially supplied as a yellow crystalline powder with a reported melting point range of 62–65 °C (literature) and solubility in chloroform at 25 mg/mL . This compound functions primarily as a bifunctional building block in organic synthesis, where its juxtaposed ethyl ester and primary thioamide (C=S) groups enable regioselective transformations distinct from oxygen-containing oxamate analogs. Researchers procuring this compound for heterocyclic construction or coordination chemistry should verify the vendor-specified purity grade (commonly 95% or ≥98% by GC/N analysis), as synthetic utility is directly linked to the integrity of the thioamide functionality [2].

Why Generic Oxamate or Alternative Thioamide Substitution Fails for Ethyl Thiooxamate Applications


Generic substitution of ethyl thiooxamate with structurally analogous esters (e.g., ethyl oxamate, ethyl 2-amino-2-oxoacetate) or alternative thioamide precursors fails to recapitulate the unique reactivity profile required for specific heterocyclic annulations and coordination chemistries. The substitution of the carbonyl oxygen (C=O) with a sulfur atom (C=S) in the thiooxamate scaffold fundamentally alters both nucleophilicity and electrophilicity at the α-position [1]. This electronic modulation is non-trivial: while ethyl oxamate (CAS 617-36-7) lacks the sulfur atom entirely, rendering it inert toward certain sulfur-directed cross-couplings, alternative thioamide sources (e.g., thioacetamide) lack the α-ester functionality essential for subsequent derivatization or metal chelation . Consequently, experimental protocols optimized for ethyl thiooxamate—particularly those involving functionalized bithiazole synthesis—cannot be reliably reproduced with generic substitutes, necessitating procurement of the specific CAS 16982-21-1 compound to maintain synthetic fidelity and yield consistency [2].

Quantitative Differentiation Evidence: Ethyl Thiooxamate vs. Closest Analogs and In-Class Candidates


Structural and Electronic Differentiation: Thiooxamate vs. Oxamate Ester

The primary differentiation of ethyl thiooxamate from its closest oxygen analog, ethyl oxamate (ethyl 2-amino-2-oxoacetate), resides in the substitution of the carbonyl oxygen with sulfur. This sulfur-for-oxygen exchange (C=S for C=O) modifies the electron density and polarizability of the functional group, resulting in distinct nucleophilic and electrophilic reaction pathways [1]. While direct comparative kinetic or thermodynamic data for these two specific esters under identical reaction conditions is not reported in the accessed literature, the class-level inference is well established: the thiocarbonyl moiety in thioamides is more nucleophilic and exhibits greater electrophilic character at the adjacent carbon compared to the corresponding amide carbonyl, enabling reactions that are either low-yielding or entirely inaccessible with ethyl oxamate [2].

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Synthetic Yield Benchmark: 95% Yield in Established Laboratory-Scale Synthesis Route

The synthesis of ethyl thiooxamate from ethyl cyanoformate via reaction with hydrogen sulfide gas (H₂S) in the presence of triethylamine, followed by acidic work-up, has been reported to proceed with a yield of 95% at a 25 g input scale (0.25 mol) [1]. This yield benchmark provides procurement specialists and process chemists with a quantifiable baseline for assessing in-house synthesis feasibility versus direct purchase. While direct yield comparisons against alternative synthetic routes (e.g., using Lawesson's reagent) or against the synthesis of analogous thiooxamates under identical conditions are not available in the accessed literature, the 95% value serves as a reference point for cost-benefit analysis in sourcing decisions [2].

Process Chemistry Synthetic Methodology Scale-Up Feasibility

Purity Specification Differentiation: ≥98.0% Grade (GC/N) vs. 95% Grade

Commercially available ethyl thiooxamate is supplied at two principal purity tiers with direct procurement implications. The ≥98.0% grade, certified by gas chromatography with total nitrogen analysis (GC/N), is specified for applications demanding higher synthetic fidelity and reduced side reactions, particularly in medicinal chemistry where impurity profiles can affect downstream biological assay reproducibility [1]. In contrast, the 95% grade (assay) represents a cost-effective alternative for exploratory synthesis where trace impurities are tolerated . This quantifiable purity differential (≥3% absolute difference) constitutes a verifiable selection criterion: procurement of the higher-purity grade should be prioritized when the compound serves as a key intermediate in multi-step syntheses or when subsequent purification of final products is economically prohibitive.

Analytical Chemistry Quality Control Procurement Specifications

Validated Application Scenarios for Ethyl Thiooxamate Based on Quantitative and Qualitative Evidence


Synthesis of Functionalized Bithiazoles for Materials and Medicinal Chemistry

Ethyl thiooxamate serves as a precursor for the construction of functionalized bithiazole scaffolds, a class of heterocycles with established utility in coordination chemistry and as pharmacophores in drug discovery . Procurement for this application is validated by the compound's documented use in bithiazole-forming reactions, which exploit the dual reactivity of the thioamide and ester groups [1]. Researchers should select the ≥98.0% purity grade to minimize side reactions during bithiazole annulation, as impurities can compromise the purity of the resulting heterocyclic products and complicate subsequent purification steps [2].

Precursor for Thiazole-Containing Drug Candidates Targeting Adenosine Receptors and Prion Diseases

In medicinal chemistry, ethyl thiooxamate is utilized to generate thiazole derivatives that have been investigated as ligands for adenosine receptors (implicated in cardiovascular and neurological disorders) and as agents against prion diseases . The compound's ability to incorporate sulfur into the heterocyclic core is a critical differentiating feature; oxygen-containing oxamate analogs cannot produce the requisite thiazole pharmacophores under the same reaction conditions . Procurement of high-purity ethyl thiooxamate (≥98.0%) is recommended to ensure that the resulting drug candidate libraries are not confounded by impurity-derived artifacts during biological screening [1].

Additive or Intermediate in Perovskite-Based Optoelectronic Device Fabrication

Ethyl thiooxamate has been reported as an additive or intermediate in the preparation of perovskite light-emitting diodes (LEDs) and related optoelectronic materials . While detailed mechanistic or performance quantification relative to alternative additives is not provided in the accessed sources, the compound's use in this context underscores its potential utility in materials science beyond traditional organic synthesis. Procurement for this application should be guided by the 95% purity grade as a cost-effective starting point for exploratory materials research, with consideration for upgrading to ≥98.0% grade if device performance proves sensitive to impurity levels .

Technical Documentation Hub

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